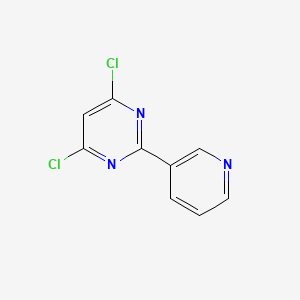

4,6-Dichloro-2-(pyridin-3-yl)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

4,6-dichloro-2-pyridin-3-ylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3/c10-7-4-8(11)14-9(13-7)6-2-1-3-12-5-6/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RECDDDYREDDCDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CN=C1)C2=NC(=CC(=N2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30647967 | |

| Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89508-47-4 | |

| Record name | 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30647967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unveiling the Therapeutic Potential: A Technical Guide to the Biological Targets of 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine Derivatives

For Distribution to Researchers, Scientists, and Drug Development Professionals

Foreword: The Pyrimidine Scaffold as a Modern Pharmacophore

The pyrimidine ring system is a cornerstone of medicinal chemistry, forming the core of numerous FDA-approved drugs and clinical candidates.[1] Its inherent ability to engage in various non-covalent interactions, including hydrogen bonding and π-stacking, combined with its synthetic tractability, has established it as a privileged scaffold in drug discovery.[1] The 4,6-dichloro-2-(pyridin-3-yl)pyrimidine core represents a versatile platform for the development of targeted therapeutics. The dichlorinated pyrimidine offers two reactive sites for nucleophilic substitution, allowing for the systematic exploration of chemical space and the fine-tuning of pharmacological properties. This guide provides an in-depth exploration of the potential biological targets of derivatives based on this specific chemical scaffold, offering a scientifically grounded framework for their investigation and development as next-generation therapeutics.

Chapter 1: Primary Biological Targets and Rationale

Based on extensive analysis of structurally related pyrimidine derivatives, two primary classes of biological targets emerge as highly probable for compounds derived from the this compound core: protein kinases and tubulin . The rationale for prioritizing these targets is rooted in a substantial body of literature demonstrating the potent and often selective activity of substituted pyrimidines against these crucial cellular components.

Protein Kinases: The Master Regulators of Cellular Signaling

Protein kinases are a large family of enzymes that play a critical role in virtually all cellular processes by catalyzing the phosphorylation of specific substrate proteins. Their dysregulation is a hallmark of many diseases, most notably cancer, making them one of the most important classes of drug targets. Several families of kinases have been identified as potential targets for pyrimidine-based inhibitors.

The PI3K signaling pathway is a central regulator of cell growth, proliferation, survival, and metabolism.[2] Hyperactivation of this pathway is a frequent event in human cancers, making PI3K isoforms attractive targets for therapeutic intervention. Notably, studies on 4,6-diaryl-substituted pyrimidines have revealed a strong binding affinity and inhibitory potency against PI3Kγ.[3] This provides a compelling rationale for investigating this compound derivatives as potential PI3K inhibitors.

Signaling Pathway: The PI3K/Akt/mTOR Axis

The following diagram illustrates the central role of PI3K in this critical signaling cascade.

Caption: The PI3K/Akt/mTOR signaling pathway.

EGFR is a receptor tyrosine kinase that, upon activation by its ligands, initiates signaling cascades that promote cell proliferation, survival, and migration.[4] Mutations and overexpression of EGFR are common drivers of various cancers, particularly non-small cell lung cancer (NSCLC).[5] The design of selective inhibitors against mutated forms of EGFR, such as the T790M/L858R double mutant, is an active area of research.[5] The structural similarity of the this compound core to known EGFR inhibitors, such as those based on a 2,4-dichloro-6-methylpyrimidine scaffold, strongly suggests that EGFR is a plausible target.[5]

Signaling Pathway: EGFR-Mediated Cell Proliferation

The diagram below outlines the canonical EGFR signaling pathway leading to cell proliferation.

Caption: The EGFR signaling pathway.

The versatility of the pyrimidine scaffold suggests that derivatives of this compound could also target other kinases implicated in cancer, such as:

-

Aurora Kinases: Essential for mitotic progression, their inhibition can lead to cell cycle arrest and apoptosis.[1]

-

MNK/PIM Kinases: Involved in the regulation of protein synthesis and cell survival.[6]

-

Pyruvate Dehydrogenase Kinases (PDKs): Key regulators of cellular metabolism, often upregulated in cancer cells.[7]

Tubulin: The Dynamic Cytoskeletal Target

Microtubules, dynamic polymers of α- and β-tubulin, are critical components of the cytoskeleton involved in cell division, intracellular transport, and maintenance of cell shape.[8] Disruption of microtubule dynamics is a clinically validated anticancer strategy. Several pyrimidine-based compounds have been shown to inhibit tubulin polymerization by binding to the colchicine site.[8] This precedent strongly supports the investigation of this compound derivatives as potential tubulin polymerization inhibitors.

Experimental Workflow: Investigating Tubulin Inhibition

The following diagram outlines a typical workflow for evaluating a compound's potential as a tubulin inhibitor.

Caption: Workflow for tubulin inhibitor validation.

Chapter 2: Experimental Protocols for Target Validation

This chapter provides detailed, step-by-step methodologies for the key experiments required to validate the biological targets of this compound derivatives.

Initial Screening: Cytotoxicity Assessment

The initial evaluation of any potential anticancer compound involves assessing its cytotoxic effects on cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.[9]

Protocol 2.1.1: MTT Cytotoxicity Assay

-

Cell Seeding: Seed cancer cells (e.g., A549 for lung cancer, MCF-7 for breast cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO).

-

MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

| Parameter | Condition |

| Cell Lines | A549, MCF-7, HCT116 (or other relevant lines) |

| Seeding Density | 5,000 - 10,000 cells/well |

| Incubation Time | 48 - 72 hours |

| Wavelength | 570 nm |

Kinase Inhibition Assays

Biochemical assays are essential to determine the direct inhibitory effect of the compounds on specific kinases.

Protocol 2.2.1: In Vitro EGFR Kinase Assay

This protocol is adapted from commercially available luminescent kinase assay kits.[10][11]

-

Reagent Preparation: Prepare the kinase reaction buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 2.5 mM DTT).

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations, recombinant human EGFR enzyme, and the specific substrate (e.g., poly(Glu, Tyr) 4:1).

-

Initiate Reaction: Add ATP to a final concentration of 10 µM to start the kinase reaction. Incubate at 30°C for 60 minutes.

-

Detection: Add a kinase detection reagent (e.g., ADP-Glo™) according to the manufacturer's instructions. This reagent measures the amount of ADP produced, which is proportional to the kinase activity.

-

Luminescence Measurement: Read the luminescence on a microplate reader.

-

Data Analysis: Calculate the percent inhibition relative to a no-inhibitor control and determine the IC₅₀ value.

Protocol 2.2.2: In Vitro PI3Kγ Kinase Assay

This protocol is also based on luminescent kinase assay principles.[12]

-

Reagent Preparation: Prepare the PI3K reaction buffer (e.g., 50 mM HEPES pH 7.5, 100 mM NaCl, 10 mM MgCl₂, 0.05% CHAPS).

-

Reaction Setup: In a 96-well plate, add the test compound, recombinant human PI3Kγ enzyme, and the lipid substrate phosphatidylinositol-4,5-bisphosphate (PIP₂).

-

Initiate Reaction: Add ATP to a final concentration of 10 µM and incubate at room temperature for 60 minutes.

-

Detection and Analysis: Follow the same detection and data analysis steps as in the EGFR kinase assay.

Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the in vitro assembly of microtubules.[8]

Protocol 2.3.1: Fluorometric Tubulin Polymerization Assay

-

Reagent Preparation: Reconstitute lyophilized tubulin protein in a general tubulin buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

-

Reaction Setup: In a 96-well plate, add the test compound at various concentrations to the tubulin solution. Include a positive control (e.g., colchicine) and a negative control (vehicle).

-

Initiate Polymerization: Add GTP to a final concentration of 1 mM and immediately place the plate in a fluorescence plate reader pre-warmed to 37°C.

-

Fluorescence Measurement: Measure the fluorescence (e.g., excitation at 360 nm, emission at 450 nm) every minute for 60 minutes.

-

Data Analysis: Plot the fluorescence intensity over time. Inhibition of polymerization will result in a decrease in the rate and extent of the fluorescence increase compared to the vehicle control.

Cellular Mechanism of Action Assays

Once a primary target is identified, further cellular assays are necessary to elucidate the mechanism of action.

Protocol 2.4.1: Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine if a compound induces cell cycle arrest, a common effect of tubulin inhibitors.

-

Cell Treatment: Treat cells with the test compound at its IC₅₀ and 2x IC₅₀ concentrations for 24 hours.

-

Cell Fixation: Harvest the cells, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.

-

Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing propidium iodide (PI) and RNase A.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer.

-

Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M). An accumulation of cells in the G2/M phase is indicative of microtubule disruption.

Protocol 2.4.2: Apoptosis Assay by Annexin V/PI Staining

This assay determines if the compound induces programmed cell death.[13]

-

Cell Treatment: Treat cells with the test compound at various concentrations for 24-48 hours.

-

Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark for 15 minutes.

-

Flow Cytometry: Analyze the stained cells by flow cytometry.

-

Data Analysis: Differentiate between viable (Annexin V- and PI-), early apoptotic (Annexin V+ and PI-), late apoptotic (Annexin V+ and PI+), and necrotic (Annexin V- and PI+) cells.

Protocol 2.4.3: Western Blot Analysis of Signaling Pathways

Western blotting is used to analyze the expression and phosphorylation status of key proteins in a signaling pathway.[14]

-

Protein Extraction: Treat cells with the test compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST. Incubate with primary antibodies against target proteins (e.g., phospho-Akt, total Akt, phospho-EGFR, total EGFR, PARP, Caspase-3) overnight at 4°C. Wash and then incubate with HRP-conjugated secondary antibodies.

-

Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Data Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

| Target Pathway | Key Proteins to Analyze |

| PI3K/Akt | p-Akt (Ser473), Akt, p-mTOR, mTOR |

| EGFR | p-EGFR (Tyr1068), EGFR, p-ERK, ERK |

| Apoptosis | Cleaved PARP, Cleaved Caspase-3 |

Chapter 3: Summary and Future Directions

The this compound scaffold presents a promising starting point for the development of novel targeted therapies. The evidence strongly suggests that protein kinases, particularly PI3Kγ and EGFR, and tubulin are high-priority biological targets for derivatives of this core structure. The experimental protocols detailed in this guide provide a comprehensive framework for the systematic evaluation of these potential targets.

Future research should focus on the synthesis of a focused library of derivatives with diverse substitutions at the 4- and 6-positions of the pyrimidine ring. Structure-activity relationship (SAR) studies, guided by the results of the described biological assays, will be crucial for optimizing potency and selectivity. Furthermore, in vivo studies in relevant animal models will be necessary to evaluate the therapeutic efficacy and pharmacokinetic properties of the most promising lead compounds.

References

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health. [Link]

-

Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. National Institutes of Health. [Link]

-

Novel Pyridothienopyrimidine Derivatives: Design, Synthesis and Biological Evaluation as Antimicrobial and Anticancer Agents. MDPI. [Link]

-

Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. National Institutes of Health. [Link]

-

Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. ResearchGate. [Link]

-

(PDF) Guideline for anticancer assays in cells. ResearchGate. [Link]

-

(PDF) Assessment of Cell Cycle Inhibitors by Flow Cytometry. ResearchGate. [Link]

-

Activity Assay of Epidermal Growth Factor Receptor Tyrosine Kinase Inhibitors in Triple-Negative Breast Cancer Cells Using Peptide-Conjugated Magnetic Beads. National Institutes of Health. [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. Heterocyclic Letters. [Link]

-

Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors. National Institutes of Health. [Link]

-

EGFR Kinase Assay Kit. BPS Bioscience. [Link]

-

Instruction Manual For PI3 Kinase Activity/Inhibitor Assay Kit. Merck Millipore. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. National Institutes of Health. [Link]

-

Optimization of 4,6-Disubstituted Pyrido[3,2- d]pyrimidines as Dual MNK/PIM Inhibitors to Inhibit Leukemia Cell Growth. National Institutes of Health. [Link]

-

(PDF) Cytotoxicity Assay Protocol v1. ResearchGate. [Link]

-

Development of dichloroacetamide pyrimidines as pyruvate dehydrogenase kinase inhibitors to reduce cancer cell growth: synthesis and biological evaluation. Royal Society of Chemistry. [Link]

-

Rational design and synthesis of 2,4-dichloro-6-methyl pyrimidine derivatives as potential selective EGFRT790M/L858R inhibitors for the treatment of non-small cell lung cancer. National Institutes of Health. [Link]

-

Advanced Western Blotting Solutions for Cancer and Immuno-Oncology. Bio-Techne. [Link]

-

pyrimidine: it's diverse biological activities and methods of synthesis. ResearchGate. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Semantic Scholar. [Link]

-

Small Molecule EGFR Inhibitors as Anti-Cancer Agents: Discovery, Mechanisms of Action, and Opportunities. MDPI. [Link]

-

Evaluation of cell cycle inhibitors by flow cytometry. Auctores Publishing. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. National Institutes of Health. [Link]

-

Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. YouTube. [Link]

-

Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. Royal Society of Chemistry. [Link]

-

PI3Kγ kinase activity is required for optimal T-cell activation and differentiation. National Institutes of Health. [Link]

-

Tubulin Purification by Polymerization-Depolymerization Cycles | Protocol Preview. YouTube. [Link]

-

Blotting Basics - Western Blot Applications in Preclinical Oncology Research. Champions Oncology. [Link]

-

Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. SciSpace. [Link]

-

EGFR Assays & Drug Discovery Services. Reaction Biology. [Link]

-

Assaying cell cycle status using flow cytometry. National Institutes of Health. [Link]

-

Design, synthesis, and biological activity evaluation of novel tubulin polymerization inhibitors based on pyrimidine ring skeletons. National Institutes of Health. [Link]

-

Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. Royal Society of Chemistry. [Link]

-

Cell Cycle Analysis. Flow Cytometry Core Facility. [Link]

-

AKT/PI3K Signaling Pathway. Rockland Immunochemicals. [Link]

-

MTT Cell Assay Protocol. Texas Children's Hospital. [Link]

-

(PDF) Measurement of In Vitro Microtubule Polymerization by Turbidity and Fluorescence. ResearchGate. [Link]

-

Chemi-Verse™ PI3 Kinase (p120γ) Kinase Assay Kit. BPS Bioscience. [Link]

Sources

- 1. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]

- 2. AKT/PI3K Signaling Pathway | Rockland [rockland.com]

- 3. Apoptosis assays for quantifying the bioactivity of anticancer drug products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. tandfonline.com [tandfonline.com]

- 6. Accurate quantification of apoptosis progression and toxicity using a dielectrophoretic approach - Analyst (RSC Publishing) DOI:10.1039/C6AN01596D [pubs.rsc.org]

- 7. interchim.fr [interchim.fr]

- 8. Design, synthesis and biological evaluation of novel diarylpyridine derivatives as tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. bpsbioscience.com [bpsbioscience.com]

- 11. promega.com [promega.com]

- 12. promega.com [promega.com]

- 13. scispace.com [scispace.com]

- 14. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]

Troubleshooting & Optimization

Troubleshooting low conversion in 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine reactions

Welcome to the technical support center for 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile heterocyclic intermediate. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Addressing Low Conversion

This section tackles specific, common issues encountered during reactions with this compound. The format is designed to help you quickly diagnose and solve experimental challenges.

Q1: My Suzuki-Miyaura cross-coupling reaction is showing low conversion to the mono-substituted product. What are the likely causes and how can I fix it?

Low conversion in Suzuki couplings involving dichloropyrimidines is a frequent challenge. The pyrimidine ring is electron-deficient, which makes it highly reactive, but this can also lead to catalyst inhibition or side reactions if conditions are not optimal.[1] The issue often stems from one of three areas: the catalyst system, the reaction conditions, or the reagents themselves.

Causality Analysis:

The palladium-catalyzed Suzuki-Miyaura coupling is a multi-step catalytic cycle (oxidative addition, transmetalation, reductive elimination). A failure in any step will halt catalyst turnover and result in low conversion.

-

Catalyst Inactivation: The pyridine nitrogen can coordinate to the palladium center, potentially inhibiting its catalytic activity. Furthermore, oxygen can oxidize the active Pd(0) species to inactive Pd(II).

-

Inefficient Transmetalation: The transfer of the organic group from the boronic acid to the palladium center is base-dependent. An incorrect choice or insufficient amount of base will slow this crucial step.

-

Reagent Decomposition: Boronic acids can undergo protodeboronation (loss of the boron group) or form unreactive boroxines, especially in the presence of water or at high temperatures.

Troubleshooting Workflow:

Caption: Troubleshooting Decision Tree for Low Suzuki Coupling Conversion.

Recommended Actions:

-

Ensure Rigorous Inert Conditions: Degas your solvent (e.g., 1,4-dioxane/water mixture) by bubbling argon through it for at least 15-20 minutes before adding the catalyst.[2] Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction.

-

Evaluate Your Base: Potassium carbonate (K₂CO₃) is a common and effective base for these couplings, typically used in 2-3 equivalents.[2] For more challenging substrates, consider a stronger base like cesium carbonate (Cs₂CO₃).

-

Check Reagent Quality: Use a fresh bottle of boronic acid. If it is old, it may have dehydrated to the unreactive boroxine trimer. Use freshly opened anhydrous solvents.

-

Optimize Temperature and Time: While many procedures suggest 100 °C for 15 minutes under microwave conditions, conventional heating may require longer times (e.g., 12 hours at 80-90 °C).[1][2] Monitor the reaction by TLC or LC-MS to determine the optimal reaction time.

-

Increase Catalyst Loading: If conversion stalls, increasing the catalyst loading from a low 0.5 mol% to a more standard 2-5 mol% can be effective.[1]

| Parameter | Recommendation | Rationale |

| Catalyst | Pd(PPh₃)₄ (Tetrakis) or Pd(dppf)Cl₂ | Pd(PPh₃)₄ is a reliable choice.[1][2] Pd(dppf)Cl₂ offers greater stability and is effective for heteroaromatic substrates. |

| Base | K₂CO₃ or Cs₂CO₃ (2-3 equiv.) | Facilitates the transmetalation step. Cs₂CO₃ is more soluble and often more effective. |

| Solvent | 1,4-Dioxane/H₂O (e.g., 4:1) or Toluene/EtOH/H₂O[2] | The aqueous portion is crucial for dissolving the base and facilitating the catalytic cycle. |

| Temperature | 80 - 110 °C | Balances reaction rate against potential degradation of reagents. |

| Atmosphere | Rigorously Inert (Argon or N₂) | Prevents oxidation and deactivation of the Pd(0) catalyst. |

Q2: I'm observing a significant amount of a hydroxylated byproduct, 4-chloro-6-hydroxy-2-(pyridin-3-yl)pyrimidine. What is causing this and how can it be prevented?

The presence of a hydroxy-pyrimidine byproduct is a clear indication of hydrolysis, a common side reaction with chloropyrimidines.[3]

Causality Analysis:

The chlorine atoms on the electron-deficient pyrimidine ring are susceptible to nucleophilic substitution. Water, especially in the presence of a base at elevated temperatures, can act as a nucleophile, displacing a chloride ion to form the corresponding hydroxypyrimidine (which exists in its more stable tautomeric form, a pyrimidinone).

Sources

Technical Support Center: Regioselectivity in Substitutions on 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine

Welcome to the technical support center for managing regioselective substitutions on 4,6-dichloro-2-(pyridin-3-yl)pyrimidine. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the complexities of nucleophilic aromatic substitution (SNAr) on this versatile scaffold. As many kinase inhibitors and other bioactive molecules are built upon the pyrimidine core, precise control over substituent placement is paramount.[1] This document provides in-depth, field-proven insights into controlling reaction outcomes, troubleshooting common issues, and confirming the regiochemistry of your products.

Understanding the Core Challenge: C4 vs. C6 Selectivity

The primary challenge in functionalizing this compound is controlling whether an incoming nucleophile substitutes the chlorine atom at the C4 or the C6 position. While these positions are electronically similar due to the symmetrical placement of the nitrogen atoms, the 2-(pyridin-3-yl) substituent introduces a subtle electronic asymmetry.

Generally, for dichloropyrimidines, substitution is favored at the C4/C6 positions over the C2 position.[2] In the case of 4,6-dichloropyrimidines, both positions are highly activated towards nucleophilic attack. The regioselectivity is therefore not always intuitive and is highly sensitive to a range of experimental parameters. Understanding these factors is the key to predictably synthesizing the desired isomer.

Frequently Asked Questions (FAQs)

Here we address the most common questions encountered by researchers working with this substrate.

Q1: Why is my SNAr reaction not selective, yielding a mixture of C4 and C6 isomers?

Answer: This is the most frequent issue. A lack of regioselectivity typically stems from a failure to adequately differentiate the electronic or steric environment of the C4 and C6 positions. For many common nucleophiles, the intrinsic reactivity difference between C4 and C6 is small, leading to isomer mixtures that can be difficult to separate.[2]

Causality: The two reaction sites are electronically very similar. The pyridyl group at C2 deactivates both positions to some extent through electron withdrawal, but the effect is largely symmetrical. Therefore, achieving high selectivity requires leveraging more subtle influences.

Solutions:

-

Lower the reaction temperature: Kinetic control is often enhanced at lower temperatures. The transition state for the formation of one isomer may have a slightly lower activation energy; reducing thermal energy can amplify this difference.

-

Change the solvent: Solvent polarity can influence selectivity. Polar aprotic solvents like DMF or DMSO can stabilize the charged Meisenheimer intermediate formed during the SNAr reaction, potentially favoring one pathway over the other.[3]

-

Modify the nucleophile: A bulkier nucleophile may preferentially attack the more sterically accessible position.

Q2: I want to selectively substitute at the C4 position. What is the best general strategy?

Answer: Achieving C4 selectivity often relies on exploiting subtle electronic preferences. Based on extensive studies of analogous 2,4-dichloropyrimidines and 2,4-dichloroquinazolines, the C4 position is generally the more electrophilic site and thus more susceptible to nucleophilic attack.[3][4][5] This is attributed to the C4 position having a higher coefficient in the Lowest Unoccupied Molecular Orbital (LUMO).[3][5]

Recommended Approach:

-

Nucleophile: Use primary or secondary amines. These nucleophiles have a well-documented intrinsic preference for the C4 position in related systems.[3]

-

Base: Employ a non-nucleophilic bulky base like N,N-diisopropylethylamine (DIPEA) to scavenge the HCl produced, or use the amine nucleophile in excess.

-

Solvent: A polar protic solvent like ethanol or isopropanol is often a good starting point, as it can stabilize intermediates through hydrogen bonding.[3]

-

Temperature: Start at room temperature and gently heat if the reaction is sluggish. High temperatures can erode selectivity.

Q3: How can I favor substitution at the C6 position?

Answer: Directing substitution to the C6 position is more challenging due to the inherent electronic preference for C4. Success often requires overriding this preference.

Strategies to Explore:

-

Steric Hindrance: If a substituent is already present on the pyridyl ring that can sterically block the C4 position, the nucleophile may be directed to C6.

-

Directed Ortho Metalation (DoM): While not a direct SNAr, a DoM approach could be used to functionalize the C5 position first. The C5 substituent could then electronically or sterically favor a subsequent SNAr at C6.

-

Alternative Leaving Groups: While your starting material is a dichloropyrimidine, it's worth noting that converting one of the chlorides to a different leaving group (e.g., a sulfone) can dramatically alter the regioselectivity.[6] For instance, in 4-chloro-2-methylsulfonylpyrimidines, some nucleophiles (like alkoxides) preferentially attack the C2 position, displacing the sulfone.[7] This principle could be adapted; if one chlorine could be selectively converted, the reactivity of the other would be altered.

Q4: My nucleophile is an alcohol (alkoxide). What regioselectivity should I expect?

Answer: Alkoxides are hard nucleophiles and can exhibit different selectivity patterns compared to softer amine nucleophiles. In some pyrimidine systems, alkoxides have been shown to favor the C2 position.[7][8] In your 4,6-dichloro system, the competition is between C4 and C6. The outcome will be highly dependent on the counter-ion, solvent, and temperature. It is plausible that the harder nature of the alkoxide leads to less selectivity, and you may obtain a mixture of products.

Troubleshooting Tip: If you observe poor selectivity with alkoxides, consider using a phase-transfer catalyst. This can modulate the reactivity of the alkoxide and potentially improve the regiochemical outcome.

Troubleshooting Guide

| Issue | Potential Cause(s) | Recommended Actions & Explanations |

| No Reaction or Very Slow Reaction | 1. Insufficiently activated pyrimidine ring. 2. Poor nucleophile. 3. Low temperature. | 1. The 2-pyridyl group is electron-withdrawing, which activates the ring for SNAr. This is unlikely to be the root cause. 2. If using a weak nucleophile (e.g., a highly electron-deficient aniline), deprotonate it first with a strong, non-nucleophilic base like NaH or LiHMDS to form the much more reactive anion.[2] 3. Gradually increase the reaction temperature in 10-20°C increments. Monitor for the appearance of side products. |

| Mixture of Mono- and Di-substituted Products | 1. Reaction time is too long. 2. Temperature is too high. 3. Stoichiometry is incorrect. | 1. The mono-substituted product is still activated towards a second substitution. Run a time-course study (e.g., TLC or LC-MS analysis every 30 mins) to find the optimal time to quench the reaction. 2. Higher temperatures provide the activation energy needed for the second, less favorable substitution. Reduce the temperature. 3. Use only a slight excess (1.0-1.1 equivalents) of the nucleophile to favor mono-substitution. |

| Poor Regioselectivity (C4/C6 Mixture) | 1. High reaction temperature. 2. Nucleophile is not discriminating. 3. Solvent is not optimal. | 1. As mentioned in the FAQs, lower the temperature. This is the most critical parameter for enhancing kinetic selectivity. 2. Try a sterically more demanding nucleophile. For example, if you are using methylamine, try tert-butylamine. 3. Screen a range of solvents (e.g., THF, Dioxane, Ethanol, DMF). A change in solvent polarity can alter the relative energies of the two transition states.[3] |

| Unexpected Side Product Formation | 1. Solvolysis. 2. Reaction with base. | 1. If using an alcohol as a solvent, especially with a strong base, the corresponding alkoxide can be formed and act as a competing nucleophile.[8] If this is observed, switch to an aprotic solvent like THF or Dioxane. 2. Ensure your base (e.g., DIPEA, Et3N) is non-nucleophilic. Avoid bases like NaOH or KOH if solvolysis is a risk. |

Experimental Protocols & Workflows

Protocol 1: General Procedure for C4-Selective Amination

This protocol is a robust starting point for the selective substitution of this compound with a primary or secondary amine, based on established principles for related heterocycles.[3]

-

Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add this compound (1.0 eq).

-

Solvent: Add anhydrous ethanol (or 2-propanol) to create a 0.1 M solution.

-

Reagents: Add the amine nucleophile (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (1.5 eq).

-

Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS.

-

Heating (if necessary): If no significant conversion is observed after 2-4 hours, heat the reaction to 50-80°C. Continue to monitor progress.

-

Workup: Once the starting material is consumed, cool the reaction to room temperature. Remove the solvent under reduced pressure. Dilute the residue with ethyl acetate and wash with saturated aqueous NaHCO3 solution, followed by brine.

-

Purification: Dry the organic layer over anhydrous Na2SO4, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel.

Workflow for Optimizing Regioselectivity

This decision-making workflow can guide your experimental design when the initial outcome is suboptimal.

Caption: A workflow for optimizing C4/C6 regioselectivity.

Confirming Your Regiochemistry: The Power of 2D NMR

Assuming that your substitution occurred is not sufficient; you must provide definitive proof of the regiochemical outcome. 2D NMR techniques, particularly the Nuclear Overhauser Effect (NOESY) and Heteronuclear Multiple Bond Correlation (HMBC), are invaluable for this purpose.[3]

The Logic:

-

The proton on C5 of the pyrimidine ring (H5) is a key diagnostic handle.

-

If substitution occurs at C4 with an N-H containing nucleophile, the N-H proton will be physically close to H5. This proximity will result in a cross-peak in the NOESY spectrum.

-

Conversely, if substitution occurs at C6, the N-H proton will be too far from H5 to produce a significant NOE signal.

-

The HMBC spectrum can provide further confirmation. A correlation between the N-H proton and the C5 carbon (a 3JCH coupling) or the C4 carbon (a 2JCH coupling) would unequivocally confirm the C4 substitution pattern.[3]

Caption: Using 2D NMR to confirm C4 regioselectivity.

References

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. National Institutes of Health (NIH). Available at: [Link]

-

Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc.. Available at: [Link]

-

Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine. Wavefunction, Inc.. Available at: [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. Organic Letters. Available at: [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. MDPI. Available at: [Link]

-

Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. Available at: [Link]

-

Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. Available at: [Link]

-

Metabolism | Nucleotide Synthesis | Purine and Pyrimidine Synthesis. YouTube. Available at: [Link]

-

Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. ACS Publications. Available at: [Link]

-

Purine and Pyrimidine Nucleotide Synthesis and Metabolism. National Institutes of Health (NIH). Available at: [Link]

-

Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. ResearchGate. Available at: [Link]

-

The Journal of Organic Chemistry. ACS Publications. Available at: [Link]

Sources

- 1. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 6. researchgate.net [researchgate.net]

- 7. Dichotomy in Regioselectivity of SnAr Reactions with 2-MeSO2-4-Chloropyrimidine-Magical Power of Quantum Mechanics-Chemistry [chemistry.wuxiapptec.com]

- 8. mdpi.com [mdpi.com]

Stability of 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine under reaction conditions

Welcome to the technical support center for 4,6-dichloro-2-(pyridin-3-yl)pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance, troubleshooting tips, and answers to frequently asked questions regarding the stability and reactivity of this important chemical intermediate.

Frequently Asked Questions (FAQs)

Q1: What are the primary reactivity sites on this compound?

A1: The primary reactive sites for nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions are the chlorine-bearing carbon atoms at the C4 and C6 positions of the pyrimidine ring. Due to the electron-withdrawing nature of the two nitrogen atoms in the pyrimidine ring and the pyridinyl group, these positions are highly electrophilic. The general order of reactivity for halides on a pyrimidine ring is C4(6) > C2.[1]

Q2: How should this compound be stored to ensure its stability?

A2: Like many chlorinated heterocyclic compounds, this compound should be stored in a cool, dry, and well-ventilated area in a tightly sealed container. It is advisable to protect it from moisture to prevent hydrolysis.[2] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) is recommended to minimize degradation.

Q3: Is this compound sensitive to acidic or basic conditions?

A3: Yes, the stability of the compound can be influenced by pH. The pyridinyl nitrogen can be protonated under acidic conditions, which can alter the electronic properties of the molecule and potentially affect its reactivity and solubility. In strongly basic aqueous solutions, there is a risk of hydrolysis where the chloro groups are displaced by hydroxyl groups.[3][4] The rate of hydrolysis of chlorinated heterocycles is generally accelerated at higher pH.[3]

Q4: Is this compound light-sensitive?

Troubleshooting Guide

This section addresses specific issues that may be encountered during reactions involving this compound.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNAr) Reactions

Question: I am performing a nucleophilic substitution reaction with an amine on this compound, but I am observing low conversion to the desired mono-substituted product. What are the potential causes and how can I improve the yield?

Potential Causes and Solutions:

-

Insufficient Reactivity of the Nucleophile: The nucleophilicity of the incoming amine is crucial. If the amine is weakly nucleophilic, the reaction may be slow or require forcing conditions.

-

Solution: Consider using a stronger base to deprotonate the amine, thereby increasing its nucleophilicity. For example, using a strong, non-nucleophilic base like LiHMDS can be more effective than weaker bases like K2CO3.[1]

-

-

Sub-optimal Reaction Temperature: SNAr reactions often require heating to proceed at a reasonable rate.

-

Solution: Gradually increase the reaction temperature. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that promotes product formation without significant decomposition.

-

-

Inappropriate Solvent Choice: The solvent can significantly impact the reaction rate. Polar aprotic solvents are generally preferred for SNAr reactions as they can solvate the cationic species without strongly hydrogen-bonding to the nucleophile.

-

Solution: Switch to a polar aprotic solvent such as DMF, DMAc, or NMP. These solvents can help to accelerate the reaction.[1]

-

-

Hydrolysis of the Starting Material: If there is moisture in the reaction, the starting material can hydrolyze, leading to the formation of hydroxy-pyrimidines and reducing the yield of the desired product.

-

Solution: Ensure all reagents and solvents are anhydrous. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Issue 2: Poor Regioselectivity in Mono-substitution Reactions

Question: My SNAr reaction is producing a mixture of C4 and C6 substituted isomers, which are difficult to separate. How can I improve the regioselectivity?

Background: The C4 and C6 positions of this compound are electronically very similar, which can lead to a lack of regioselectivity in mono-substitution reactions.

Strategies to Enhance Regioselectivity:

-

Steric Hindrance: If your nucleophile is sterically bulky, it may preferentially react at the less hindered position. However, given the symmetry of the dichloro-substituents, this is unlikely to be a major factor unless there are other substituents on the pyrimidine ring.

-

Reaction Conditions: In some cases, lowering the reaction temperature can favor the formation of one isomer over another due to differences in the activation energies for the two pathways.

-

Catalysis: While less common for SNAr with amines, certain catalysts could potentially direct the substitution to one position. For other nucleophiles, palladium catalysis has been shown to influence regioselectivity in similar systems.[9][10]

Workflow for Optimizing Regioselectivity

Caption: Decision tree for optimizing regioselectivity.

Issue 3: Catalyst Decomposition in Suzuki Cross-Coupling Reactions

Question: I am attempting a Suzuki cross-coupling at one of the chloro-positions, but the reaction stalls, and I suspect my palladium catalyst is decomposing. What could be the cause?

Potential Causes and Solutions:

-

Oxygen Sensitivity: The active Pd(0) species in the catalytic cycle is sensitive to oxidation by atmospheric oxygen, which can lead to catalyst deactivation.

-

Solution: Thoroughly degas all solvents and reagents before use. This can be done by bubbling an inert gas (argon or nitrogen) through the liquid or by freeze-pump-thaw cycles. Maintain a positive pressure of inert gas throughout the reaction.[11]

-

-

High Reaction Temperature: While heating is often necessary, excessively high temperatures can accelerate catalyst decomposition pathways.[11]

-

Solution: Optimize the reaction temperature. Run a series of small-scale reactions at different temperatures (e.g., 50°C, 70°C, 90°C) to find the lowest temperature that gives a good reaction rate. Microwave-assisted heating can sometimes provide rapid heating and shorter reaction times, potentially reducing catalyst decomposition.[12]

-

-

Inadequate Ligand: The choice of phosphine ligand is critical for stabilizing the palladium center and facilitating the catalytic cycle.

-

Solution: If using a standard catalyst like Pd(PPh3)4, consider switching to a more robust catalyst system with bulky electron-rich phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands, which are known to form more stable palladium complexes.[10]

-

-

Pyridinyl Inhibition: The pyridinyl nitrogen in the substrate can coordinate to the palladium center, potentially inhibiting the catalytic cycle.

-

Solution: The choice of ligand can sometimes mitigate this effect. Additionally, ensuring the base is effective and the reaction conditions are optimized can help drive the reaction forward.

-

Suzuki Coupling Catalytic Cycle and Potential Pitfalls

Caption: Suzuki coupling cycle and common failure points.

Quantitative Data Summary

The following table summarizes the general reactivity patterns for dichloropyrimidines in common reaction types.

| Position | SNAr Reactivity | Suzuki Coupling Reactivity | Notes |

| C4/C6 | High | High | Generally the most reactive sites for both reaction types.[1] |

| C2 | Lower | Lower | Substitution at C2 typically requires more forcing conditions than at C4/C6.[1] |

| C5 | Very Low | Very Low | The C5 position is generally unreactive towards SNAr and requires specific conditions for functionalization.[1] |

Experimental Protocols

General Protocol for Mono-amination (SNAr)

-

To a solution of this compound (1.0 eq.) in an anhydrous polar aprotic solvent (e.g., DMAc), add the desired amine (1.0-1.2 eq.).

-

Add a suitable base (e.g., K2CO3, 2.0 eq.).

-

Heat the reaction mixture to 80-100 °C and monitor the progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography.

Note: This is a general procedure and may require optimization for specific substrates.[1]

General Protocol for Suzuki Cross-Coupling

-

In a reaction vessel, combine this compound (1.0 eq.), the desired boronic acid (1.1 eq.), a palladium catalyst (e.g., Pd(PPh3)4, 0.05 eq.), and a base (e.g., K2CO3, 2.0 eq.).

-

Add a degassed solvent system (e.g., a mixture of toluene, ethanol, and water).[11]

-

Heat the reaction mixture under an inert atmosphere to 55-90 °C until the starting material is consumed (as monitored by TLC or LC-MS).[11]

-

Cool the reaction, dilute with water, and extract with an organic solvent.

-

Wash the organic layer, dry it, and concentrate it.

-

Purify the product by chromatography.

References

-

Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2010). ResearchGate. [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. [Link]

-

4,6-Dichloro-2-(methylthio)pyrimidine. (2000). ResearchGate. [Link]

- Process for the preparation of chloropyrimidines. (1996).

-

One-pot Double Suzuki Couplings of Dichloropyrimidines. (2011). PMC - NIH. [Link]

-

Synthesis of Novel Derivatives of 4,6-Diarylpyrimidines and Dihydro-Pyrimidin-4-one and In Silico Screening of Their Anticancer Activity. (2022). PMC - NIH. [Link]

- Process for preparing 4,6-dichloro-pyrimidine. (2000).

-

Photostability Study of Biopharmaceutical Products. (2023). IJPPR. [Link]

-

C2-Selective Palladium-Catalyzed C–S Cross-Coupling of 2,4-Dihalopyrimidines. (2021). Journal of the American Chemical Society. [Link]

-

Role of pH in Regulating Cancer Pyrimidine Synthesis. (2017). PMC - NIH. [Link]

-

The Stability of Pyridine Nucleotides. (2015). ResearchGate. [Link]

-

SNAr Reactions on 2-Amino-4,6-dichloropyrimidine-5-carbaldehyde. (2020). MDPI. [Link]

-

Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems. (2022). NIH. [Link]

-

Guideline on Photostability Testing. (2023). BfArM. [Link]

-

Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. (2021). MDPI. [Link]

-

The investigations of the methods for the reduction of chloroyrimidines. (1955). Oregon State University. [Link]

-

Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. (2020). Wavefunction, Inc. [Link]

-

Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. (2021). RSC Publishing. [Link]

-

Implications of Photostability on the Manufacturing, Packaging,Storage,and Testing. (2002). Pharmaceutical Technology. [Link]

-

The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions. (2014). PMC - NIH. [Link]

-

Photostability. RD Laboratories. [Link]

-

Effect of Water pH on the Chemical Stability of Pesticides. (2001). DigitalCommons@USU. [Link]

-

Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2022). PMC - NIH. [Link]

-

Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). ResearchGate. [Link]

-

Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2023). ResearchGate. [Link]

-

3,6-Dichloro-N-(4,6-dichloropyrimidin-2-yl)picolinamide. (2010). PMC - NIH. [Link]

-

Microwave-Assisted Palladium-Catalyzed Cross-Coupling Reactions: Generation of Carbon–Carbon Bond. (2018). MDPI. [Link]

-

Safety Data Sheet: 2-Amino-4,6-dichloropyrimidine. (2022). Carl ROTH. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]

- 3. digitalcommons.usu.edu [digitalcommons.usu.edu]

- 4. researchgate.net [researchgate.net]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]

- 7. bfarm.de [bfarm.de]

- 8. rdlaboratories.com [rdlaboratories.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Validation & Comparative

A Comparative Guide to the Purity Analysis of Synthesized 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine

For researchers, scientists, and drug development professionals, the purity of an active pharmaceutical ingredient (API) is paramount. However, the journey to a pure API begins much earlier, with the stringent quality control of its intermediates. This guide provides an in-depth comparison of analytical methodologies for assessing the purity of a key building block, 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine. The quality of this intermediate directly influences the impurity profile of the final drug substance, making its thorough analysis a critical step in the drug development process.[1][2][3] Impurities can arise from various sources, including starting materials, by-products of the synthesis, and degradation products.[4] Even trace amounts of these impurities can affect the safety and efficacy of the final drug product.[2]

The synthesis of this compound, a substituted dichloropyrimidine, can be susceptible to the formation of various impurities, including isomers and unreacted starting materials.[5] Therefore, a multi-faceted analytical approach is necessary to ensure its purity. This guide will explore and compare the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Elemental Analysis in the comprehensive purity assessment of this critical intermediate.

High-Performance Liquid Chromatography (HPLC-UV): The Workhorse for Purity and Impurity Profiling

HPLC is often the primary technique for purity determination of non-volatile organic compounds due to its high resolution, sensitivity, and quantitative accuracy.[6][7] For a compound like this compound, a reversed-phase HPLC method with UV detection is a robust choice.

Causality Behind Experimental Choices:

-

Reversed-Phase Chromatography: The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This is ideal for retaining and separating moderately polar to nonpolar compounds like our target molecule.

-

Gradient Elution: A gradient of an organic solvent (like acetonitrile or methanol) in an aqueous buffer is often employed to ensure the elution of both the main compound and any potential impurities with a wide range of polarities within a reasonable timeframe.[8]

-

UV Detection: The aromatic nature of both the pyrimidine and pyridine rings results in strong UV absorbance, making UV detection highly sensitive for this class of compounds. The selection of the detection wavelength is critical and is typically set at the absorbance maximum of the analyte to ensure the highest sensitivity.

Experimental Protocol: HPLC-UV Analysis

-

Instrumentation: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a diode-array detector (DAD) or a variable wavelength UV detector.

-

Chromatographic Conditions:

-

Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 3 µm particle size).[8]

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A linear gradient from 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B, and a 5-minute re-equilibration at 10% B.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection Wavelength: 254 nm (or the determined λmax of the compound).

-

Injection Volume: 10 µL.

-

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the synthesized this compound.

-

Dissolve in 10 mL of a 50:50 mixture of acetonitrile and water to prepare a 1 mg/mL stock solution.

-

Further dilute to a working concentration of approximately 0.1 mg/mL with the same diluent.

-

Data Presentation: HPLC Purity Assessment

| Sample ID | Retention Time (min) | Peak Area | % Area | Identification |

| Synthesized Batch 001 | 12.5 | 985,000 | 98.5% | This compound |

| 10.2 | 10,000 | 1.0% | Impurity 1 (e.g., Isomer) | |

| 14.8 | 5,000 | 0.5% | Impurity 2 (e.g., Starting Material) |

Visualization: HPLC Workflow

Caption: Workflow for HPLC Purity Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS): A Powerful Tool for Volatile Impurities and Structural Confirmation

GC-MS is an excellent complementary technique to HPLC, particularly for identifying volatile and semi-volatile impurities that may not be easily detected by HPLC.[6] It combines the separation power of gas chromatography with the mass analysis capabilities of mass spectrometry, providing structural information about the separated components.

Causality Behind Experimental Choices:

-

Gas Chromatography: This technique is suitable for thermally stable and volatile compounds. This compound is expected to have sufficient volatility for GC analysis.

-

Mass Spectrometry Detection: MS provides the mass-to-charge ratio (m/z) of the compound and its fragments, which is a unique fingerprint for identification. This is invaluable for confirming the identity of the main peak and tentatively identifying unknown impurities.

Experimental Protocol: GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

Chromatographic Conditions:

-

Column: A low-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow of 1.0 mL/min.

-

Inlet Temperature: 250 °C.

-

Injection Mode: Split (e.g., 50:1 split ratio).

-

Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

MS Transfer Line Temperature: 280 °C.

-

Ion Source Temperature: 230 °C.

-

Ionization Energy: 70 eV.

-

Scan Range: 40-400 m/z.

-

-

Sample Preparation:

-

Prepare a 1 mg/mL solution of the sample in a suitable solvent like dichloromethane or ethyl acetate.

-

Data Presentation: GC-MS Impurity Identification

| Retention Time (min) | Major m/z Fragments | Tentative Identification |

| 10.8 | 227, 192, 165, 78 | This compound |

| 9.5 | 148, 113, 86 | Potential Starting Material |

Visualization: GC-MS Workflow

Caption: Workflow for GC-MS Impurity Identification.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation

NMR spectroscopy is an unparalleled tool for the structural confirmation of organic molecules.[9] For purity analysis, ¹H NMR can provide a quantitative assessment of the main component against impurities, provided the impurities have distinct signals.

Causality Behind Experimental Choices:

-

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their connectivity. The integral of the signals is directly proportional to the number of protons, allowing for quantitative analysis.

-

¹³C NMR: Provides information about the carbon skeleton of the molecule. The number of signals indicates the number of unique carbon atoms.

-

Deuterated Solvents: Used to dissolve the sample without introducing interfering proton signals in the ¹H NMR spectrum.

Experimental Protocol: NMR Analysis

-

Instrumentation: An NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation:

-

Dissolve 5-10 mg of the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

-

-

Data Acquisition:

-

Acquire a standard ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire a ¹³C NMR spectrum.

-

Data Presentation: NMR Spectral Data

| Nucleus | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ¹H | 9.25 | d | 1H | Pyridine H-2 |

| 8.75 | dd | 1H | Pyridine H-6 | |

| 8.40 | dt | 1H | Pyridine H-4 | |

| 7.50 | s | 1H | Pyrimidine H-5 | |

| 7.45 | dd | 1H | Pyridine H-5 | |

| ¹³C | 164.2 | s | - | Pyrimidine C-4/C-6 |

| 161.5 | s | - | Pyrimidine C-2 | |

| 152.8 | s | - | Pyridine C-2 | |

| 150.1 | s | - | Pyridine C-6 | |

| 135.7 | s | - | Pyridine C-4 | |

| 129.3 | s | - | Pyridine C-3 | |

| 123.8 | s | - | Pyridine C-5 | |

| 117.9 | s | - | Pyrimidine C-5 |

Visualization: NMR Logic Diagram

Caption: Logical Flow of NMR Structural Elucidation.

Elemental Analysis: A Fundamental Confirmation of Composition

Elemental analysis provides the percentage composition of elements (C, H, N, etc.) in a compound. For a halogenated nitrogen heterocycle, it is a fundamental check to confirm that the empirical formula matches the theoretical composition.

Causality Behind Experimental Choices:

-

Combustion Analysis: The sample is combusted in a stream of oxygen, and the resulting gases (CO₂, H₂O, N₂) are quantitatively measured. This provides the percentage of C, H, and N.

-

Halogen Determination: Halogens are typically determined by converting them to halide ions, which are then quantified by titration or ion chromatography.

Experimental Protocol: Elemental Analysis

-

Instrumentation: A CHN elemental analyzer and instrumentation for halogen determination.

-

Sample Preparation:

-

A few milligrams of the highly purified and dried sample are accurately weighed.

-

-

Analysis:

-

The sample is analyzed according to the instrument manufacturer's instructions for C, H, and N content.

-

A separate analysis is performed for chlorine content.

-

Data Presentation: Elemental Analysis Comparison

| Element | Theoretical % | Experimental % | Deviation |

| Carbon (C) | 47.61 | 47.55 | -0.06 |

| Hydrogen (H) | 2.22 | 2.25 | +0.03 |

| Nitrogen (N) | 18.51 | 18.45 | -0.06 |

| Chlorine (Cl) | 31.66 | 31.58 | -0.08 |

Conclusion: An Integrated Approach to Purity Assurance

No single analytical technique is sufficient to fully characterize the purity of a synthesized pharmaceutical intermediate like this compound. A comprehensive and robust purity analysis relies on the synergistic use of multiple orthogonal methods.

-

HPLC-UV serves as the primary tool for quantitative purity assessment and profiling of non-volatile impurities.

-

GC-MS is invaluable for identifying volatile impurities and providing structural confirmation of the main component.

-

NMR Spectroscopy offers definitive structural elucidation and can be used for quantitative analysis of specific impurities.

-

Elemental Analysis provides a fundamental confirmation of the elemental composition of the synthesized compound.

By integrating the data from these complementary techniques, researchers and drug development professionals can have high confidence in the purity, identity, and quality of this compound, ensuring a solid foundation for the subsequent stages of drug synthesis and development. The choice of which methods to employ and to what extent will depend on the stage of development and the specific regulatory requirements.[10][11]

References

-

Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020). ACS Omega. Available at: [Link]

-

A Highly Regioselective Amination of 6-Aryl-2,4-dichloropyrimidine. (2006). Organic Letters. Available at: [Link]

-

Chemoselective Reactions of 4,6-Dichloro-2-(methylsulfonyl)pyrimidine and Related Electrophiles with Amines. (2013). Synthesis. Available at: [Link]

-

Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025). Pharmaffiliates. Available at: [Link]

- HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material. (2022). Google Patents.

-

The 1 H NMR spectra (DMSO-d 6 ) of 4-(2-pyridyl)pyrimidine (6) and the corresponding bromides 11a-e. (n.d.). ResearchGate. Available at: [Link]

-

High-Purity Pharmaceutical Intermediates & Impurity Standards: Advancing Drug Discovery and Analytical Research. (2025). Pharmaffiliates. Available at: [Link]

- Preparation method of 4,6-dichloro-2-(propythio)pyrimidine-5-amine. (2014). Google Patents.

-

Analysis of Chlorinated Pesticides by GC/MS. (n.d.). Cromlab. Available at: [Link]

-

Analytical Method Development for Intermediate Purity & Impurities. (2026). Tianming. Available at: [Link]

-

Nucleophilic Halogenation of Heterocyclic N‐Oxides: Recent Progress and a Practical Guide. (2025). ResearchGate. Available at: [Link]

-

Impurities in generic pharmaceutical development. (2025). ResearchGate. Available at: [Link]

- Process for preparing 4,6-dichloro-pyrimidine. (2000). Google Patents.

- The preparation method of 4,6-dichloro pyrimidine. (2014). Google Patents.

-

Determination of Pesticide Residues in Cucumber Using GC-MS/MS With APGC™ After Extraction and Clean-up Using QuEChERS. (n.d.). Waters Corporation. Available at: [Link]

-

Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. (2024). Alwsci. Available at: [Link]

-

A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. Available at: [Link]

-

Analytical Method Development and Validation: A Review. (2019). Journal of Drug Delivery and Therapeutics. Available at: [Link]

-

Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. (n.d.). National Institutes of Health. Available at: [Link]

-

Gas Chromatographic Determination of Purines and Pyrimidines from DNA Using Ethyl Chloroformate as Derivatizing Reagent. (n.d.). Semantic Scholar. Available at: [Link]

-

Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. (n.d.). The Royal Society of Chemistry. Available at: [Link]

-

Analytical Method Validation: A Comprehensive Review of Current Practices. (2025). ResearchGate. Available at: [Link]

-

Pharmaceutical Impurity Testing and Identification. (n.d.). Intertek. Available at: [Link]

-

Elemental Analysis Of Organic Compounds With The Use Of. (n.d.). KIET. Available at: [Link]

-

Method Validation for Determining 513 Pesticide Residues in Cucumber Using LCMS-8060NX and 308 Residues by GCMS-TQ8040 NX. (n.d.). Shimadzu. Available at: [Link]

-

The Challenging Complete and Detailed 1H and 13C NMR Assignment for Ent- Kaurenoic Acid, a Remark. (2025). Preprints.org. Available at: [Link]

-

The Role of Impurities in Drug Development and How to Control Them. (n.d.). Aquigen Bio Sciences. Available at: [Link]

-

Analytical Methods Validation. (n.d.). Pharmaceutical Technology. Available at: [Link]

-

Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. (2014). Journal of Medicinal Chemistry. Available at: [Link]

-

Pharmaceutical Intermediate Quality Standards: A Practical Guide. (n.d.). Aurisco. Available at: [Link]

-

A study on methods of synthesis of pyrimidine derivatives and their biological activities. (2023). Heterocyclic Letters. Available at: [Link]

-

Element analysis. (n.d.). University of Technology. Available at: [Link]

- SYNTHESIS OF CHLORINATED PYRIMIDINES. (2001). Google Patents.

-

Validation of Analytical Methods: A Review. (2018). Gavin Publishers. Available at: [Link]

-

HPLC Methods for analysis of Pyridine. (n.d.). HELIX Chromatography. Available at: [Link]

-

1H, 13C and 15N NMR spectral analysis of substituted 1,2,3,4-tetrahydro-pyrido[1,2-a]pyrimidines. (n.d.). PubMed. Available at: [Link]

-

Results of the semiquantitative GC–MS analysis for pyrimidines and... (n.d.). ResearchGate. Available at: [Link]

-

Validation of UV Spectrophotometric and HPLC Methods for Quantitative determination of chlorpyrifos. (n.d.). ResearchGate. Available at: [Link]

-

Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin. (n.d.). Research Journal of Pharmacy and Technology. Available at: [Link]

Sources

- 1. tianmingpharm.com [tianmingpharm.com]

- 2. The Role of Impurities in Drug Development and How to Control Them [aquigenbio.com]

- 3. tianmingpharm.com [tianmingpharm.com]

- 4. Pharmaceutical Impurity Testing and Identification [intertek.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. CN114965738A - HPLC-UV detection method for purity of 2,4-diamino-6-hydroxypyrimidine starting material - Google Patents [patents.google.com]

- 9. researchgate.net [researchgate.net]

- 10. jddtonline.info [jddtonline.info]

- 11. Validation of Analytical Methods: A Review [gavinpublishers.com]

A Senior Application Scientist's Guide to the ¹H and ¹³C NMR Analysis of 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery and materials science, the precise structural elucidation of novel heterocyclic compounds is paramount. Among these, pyrimidine derivatives hold a significant place due to their wide-ranging biological activities. This guide provides an in-depth analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of a key synthetic intermediate, 4,6-Dichloro-2-(pyridin-3-yl)pyrimidine .

The Structural Significance of this compound

This compound is a valuable building block in medicinal chemistry. The dichloropyrimidine core offers two reactive sites for nucleophilic substitution, allowing for the facile introduction of diverse functional groups. The pyridin-3-yl substituent, a common pharmacophore, can engage in crucial hydrogen bonding and π-stacking interactions with biological targets. A thorough understanding of its NMR spectrum is the first step in confirming its identity and purity, ensuring the integrity of subsequent synthetic transformations.

Predicted ¹H and ¹³C NMR Spectral Data

Based on the analysis of related compounds, the following tables present the predicted ¹H and ¹³C NMR chemical shifts (δ) for this compound. These predictions are grounded in the established electronic effects of the substituents on both the pyrimidine and pyridine rings.

Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃, 500 MHz)

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-5' | ~ 7.60 | s | - |

| H-5 | ~ 7.50 | ddd | J = 8.5, 4.8, 0.8 |

| H-4 | ~ 8.70 | dd | J = 8.5, 1.5 |

| H-6 | ~ 8.80 | dd | J = 4.8, 1.5 |

| H-2 | ~ 9.20 | d | J = 2.0 |

Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃, 125 MHz)

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-5' | ~ 120.0 |

| C-5 | ~ 124.0 |

| C-3 | ~ 132.0 |

| C-4 | ~ 137.0 |

| C-6 | ~ 150.0 |

| C-2 | ~ 152.0 |

| C-4', C-6' | ~ 162.0 |

| C-2' | ~ 165.0 |

Experimental Protocol for NMR Analysis

To obtain high-quality NMR spectra, adherence to a standardized experimental protocol is crucial. The following steps outline a robust methodology for the analysis of this compound.

Sample Preparation

-

Solvent Selection : Choose a deuterated solvent in which the compound is fully soluble. Chloroform-d (CDCl₃) is a common first choice for many organic molecules. If solubility is an issue, dimethyl sulfoxide-d₆ (DMSO-d₆) can be used.

-

Concentration : Dissolve approximately 5-10 mg of the sample in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry NMR tube.

-

Internal Standard : Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal defined as 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

-

Instrumentation : Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[1]

-

Shimming : Carefully shim the magnetic field to achieve maximum homogeneity, which is essential for sharp spectral lines.

-

¹H NMR Acquisition :

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition :

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are generally required.

-

Comparative Spectral Analysis

A detailed comparison with the NMR spectra of its constituent building blocks provides a solid foundation for the interpretation of the this compound spectrum.

4,6-Dichloropyrimidine: The Core Structure

The ¹H NMR spectrum of 4,6-dichloropyrimidine in CDCl₃ exhibits two signals: a singlet at approximately 8.82 ppm (H-2) and a singlet at 7.46 ppm (H-5)[2]. The downfield shift of H-2 is attributed to the deshielding effect of the two adjacent nitrogen atoms.

3-Substituted Pyridines: The Pendant Group

The chemical shifts of the protons in a 3-substituted pyridine ring are influenced by the electronic nature of the substituent. For an electron-withdrawing substituent at the 3-position, the proton at the 2-position is typically the most deshielded, followed by the protons at the 6 and 4-positions. The proton at the 5-position is generally the most shielded.

Interpreting the Spectrum of this compound

By combining the insights from the analysis of the individual components, we can now interpret the predicted spectrum of the target molecule.

¹H NMR Spectrum Analysis

-

Pyrimidine Proton (H-5') : The lone proton on the dichloropyrimidine ring is expected to appear as a singlet, similar to the H-5 proton in 4,6-dichloropyrimidine, but likely shifted slightly due to the electronic influence of the pyridin-3-yl group.

-

Pyridine Protons (H-2, H-4, H-5, H-6) :

-

H-2 : This proton, being ortho to the nitrogen and adjacent to the point of substitution, is expected to be the most deshielded proton of the pyridine ring, appearing as a doublet.

-

H-6 : This proton is also ortho to the nitrogen and will be significantly deshielded, appearing as a doublet of doublets.

-

H-4 : This proton, meta to the nitrogen and adjacent to the substituent, will also be deshielded and appear as a doublet of doublets.

-

H-5 : This proton, meta to both the nitrogen and the substituent, is expected to be the most shielded of the pyridine protons and will appear as a doublet of doublet of doublets.

-

¹³C NMR Spectrum Analysis

The electron-withdrawing nature of the nitrogen atoms and the chlorine atoms will significantly influence the chemical shifts of the carbon atoms in both rings.

-

Pyrimidine Carbons (C-2', C-4', C-5', C-6') : The carbons directly attached to the nitrogen atoms (C-2', C-4', C-6') will be the most deshielded. The carbon bearing a proton (C-5') will be the most shielded carbon of the pyrimidine ring.

-

Pyridine Carbons (C-2, C-3, C-4, C-5, C-6) : The carbons adjacent to the nitrogen (C-2 and C-6) will be the most deshielded in the pyridine ring. The carbon at the point of substitution (C-3) will also be significantly downfield.

Visualizing the Molecular Structure and Key NMR Correlations

The following diagram illustrates the structure of this compound with the IUPAC numbering used for NMR assignment.

Sources